4-(Chloromethyl)-3-fluoro-5-methylpyridine
Description
4-(Chloromethyl)-3-fluoro-5-methylpyridine is a halogenated pyridine derivative characterized by a chloromethyl (-CH2Cl) group at position 4, a fluorine atom at position 3, and a methyl (-CH3) group at position 4. This compound belongs to a class of heterocyclic molecules widely studied for their utility in pharmaceutical intermediates, agrochemicals, and materials science. The chloromethyl group enhances reactivity in nucleophilic substitution reactions, while the fluorine atom modulates electronic properties and metabolic stability. The methyl group contributes to steric effects and lipophilicity.
Properties
Molecular Formula |
C7H7ClFN |
|---|---|
Molecular Weight |
159.59 g/mol |
IUPAC Name |
4-(chloromethyl)-3-fluoro-5-methylpyridine |
InChI |
InChI=1S/C7H7ClFN/c1-5-3-10-4-7(9)6(5)2-8/h3-4H,2H2,1H3 |
InChI Key |
ZIRJRUDTQAUXSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1CCl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-3-fluoro-5-methylpyridine typically involves the chloromethylation of 3-fluoro-5-methylpyridine. One common method includes the reaction of 3-fluoro-5-methylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which facilitate the formation of the chloromethyl group .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)-3-fluoro-5-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding pyridine N-oxides. Reduction reactions can also occur, particularly at the chloromethyl group, converting it to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Major Products:
Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the chlorine atom.
Oxidation: Pyridine N-oxides.
Reduction: Methyl-substituted pyridines.
Scientific Research Applications
4-(Chloromethyl)-3-fluoro-5-methylpyridine has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Research into potential therapeutic agents often involves this compound as a precursor or intermediate in the synthesis of drugs targeting various diseases.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-3-fluoro-5-methylpyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to inhibition or modification of their function. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-(Chloromethyl)-3-fluoro-5-methylpyridine with key analogs, focusing on substituent positions, molecular properties, and functional differences:
Substituent Position and Electronic Effects
Key Observations :
- Chloromethyl vs. Chloro : The presence of CH2Cl (as in the target compound) instead of Cl (e.g., 4-Chloro-5-fluoro-2-methylpyridine) increases steric bulk and enhances reactivity in alkylation or coupling reactions due to the labile chlorine atom on the methyl group .
- Fluorine Position: Fluorine at C3 (target) vs.
- Additional Substituents : The difluoromethyl (CF2H) and trifluoromethyl (CF3) groups in analogs increase electronegativity and lipophilicity, which may improve blood-brain barrier penetration in drug candidates .
Physicochemical Properties
- Molecular Weight : The target compound (estimated molecular formula: C7H6ClFN) likely has a molecular weight of ~161.58, significantly lower than derivatives with additional substituents (e.g., 209.6 for the difluoromethyl analog) .
- Melting Points : While direct data for the target compound are unavailable, analogs with similar halogenation (e.g., 4-Chloro-5-fluoro-2-methylpyridine) exhibit melting points in the range of 268–287°C, suggesting high crystallinity due to halogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
